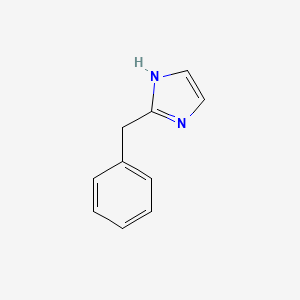

2-Benzyl-1h-imidazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-benzyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPDOWNULRULLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286652 | |

| Record name | 2-benzyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14700-62-0 | |

| Record name | 14700-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Benzyl 1h Imidazole Derivatives

Classical and Green Synthetic Routes Towards the 2-Benzyl-1H-imidazole Scaffold

The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern multicomponent and green chemistry approaches.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like this compound derivatives in a single step from three or more starting materials. acgpubs.org A one-pot, four-component synthesis has been developed for 1,2,4-trisubstituted imidazoles by reacting a mixture of 2-bromoacetophenone, an aldehyde, a primary amine (like benzylamine), and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Another facile one-pot synthesis involves the condensation of 3-(2-bromo acetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, various aromatic aldehydes, benzylamine (B48309), and ammonium acetate in anhydrous ethanol (B145695) to yield 3-(1-benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives in good yields. acgpubs.org

The synthesis of 2-imidazolines, which can be oxidized to imidazoles, has been achieved through an MCR between amines, aldehydes, and isocyanides. acs.org Some of the resulting p-nitrophenyl-substituted 2-imidazolines undergo air oxidation to the corresponding imidazoles. acs.org Furthermore, a copper-catalyzed three-component coupling of N-(2-aminophenyl)benzamide, tosylazide, and ethynylbenzene has been used to prepare 1,2-substituted benzimidazoles, which are structurally related to 2-benzyl-1H-imidazoles. nih.gov Benzoic acid has been shown to catalyze an efficient MCR of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Four-Component | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, heat | 1,2,4-Trisubstituted 1H-imidazoles | organic-chemistry.org |

| Four-Component | Bromo dehydroacetic acid, Aromatic aldehyde, Benzylamine, Ammonium acetate | Anhydrous ethanol, 110°C | 3-(1-benzyl-2-phenyl-1H-imidazol-4-yl) derivatives | acgpubs.org |

| Three-Component | Amine, Aldehyde, Isocyanide | Silver(I) acetate (for less reactive isocyanides) | 2-Imidazolines (can oxidize to imidazoles) | acs.org |

| Three-Component | N-(2-aminophenyl)benzamide, Tosylazide, Ethynylbenzene | CuI, Et3N, CHCl3, 80°C | (2-Benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | nih.gov |

| Three-Component | Vinyl azide (B81097), Aromatic aldehyde, Aromatic amine | Benzoic acid | 1,2,5-Trisubstituted imidazoles | organic-chemistry.org |

Cyclization and Ring-Closing Approaches

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the imidazole (B134444) ring system. A straightforward method for synthesizing the benzimidazole (B57391) ring involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of K2CO3 in water at 100°C, without the need for a transition-metal catalyst. mdpi.com Another approach involves the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines, which provides 1,2,4-trisubstituted-(1H)-imidazoles under metal- and oxidant-free conditions. organic-chemistry.org

The synthesis of imidazole-based chalcone (B49325) derivatives begins with reacting benzylamine, dihydroxyacetone, and potassium thiocyanate (B1210189) to form (1-benzyl-2-mercapto-1H-imidazol-5-yl) methanol, which serves as a key intermediate for further derivatization. jchr.orgjchr.org Additionally, a catalyst-free [3+2] cyclization of vinyl azides with amidines has been developed for the selective synthesis of 2,4-disubstituted-1H-imidazoles under mild conditions. acs.org An iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (TMSN3) is another route to produce 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org

A novel approach for creating 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com The proposed mechanism includes intramolecular cyclization, triazole ring opening, and insertion of an in-situ formed carbene intermediate. mdpi.com

| Reaction Type | Reactants | Key Step | Product Type | Reference |

| Intramolecular C-N Coupling | N-(2-iodoaryl)benzamidine | Base-mediated cyclization in water | 2-Substituted-1H-benzimidazoles | mdpi.com |

| Oxidative Tandem Cyclization | Aryl ketones, Benzylamines | Electrochemical oxidation | 1,2,4-Trisubstituted-(1H)-imidazoles | organic-chemistry.org |

| [3+2] Cycloaddition | Vinyl azides, Amidines | Catalyst-free cyclization | 2,4-Disubstituted-1H-imidazoles | acs.org |

| Oxidative [4+1] Cyclization | Enamines, TMSN3 | Iodine-mediated cyclization | 2,5-Disubstituted imidazole-4-carboxylates | organic-chemistry.org |

| Denitrogenative Transformation | 5-Amino-1,2,3-triazoles | Acid-mediated cyclization and rearrangement | 2-Substituted-1H-imidazoles | mdpi.com |

Precursor-Based Synthesis from Chalcones and Benzylamines

A notable and unusual method involves the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles through a copper(II) triflate- and iodine-catalyzed reaction of chalcones and benzylamines. acs.orgnih.govacs.org This transformation proceeds via an unconventional cleavage of the α,β-unsaturated C–C bond in the chalcone precursor. acs.orgacs.org

The reaction tolerates a wide array of functional groups on both the chalcones and the benzylamines, producing the desired trisubstituted imidazoles in moderate to good yields. acs.org Experimental evidence from control experiments and high-resolution mass spectrometry (HRMS) analysis suggests a plausible mechanism. This mechanism involves the formation of an imine, followed by the addition of a second benzylamine molecule, intramolecular cyclization, and subsequent C-C bond cleavage to yield the aromatized 1,2,4-trisubstituted-(1H)-imidazole product. acs.org For instance, the reaction of (E)-chalcone with benzylamine yields 1-benzyl-2,4-diphenyl-1H-imidazole. acs.org The reaction is effective for chalcones with both electron-donating and electron-withdrawing substituents. acs.org However, benzylamines with electron-donating groups tend to give comparatively higher yields than those with electron-withdrawing groups. acs.org

Functionalization and Derivatization Strategies for 2-Benzyl-1H-imidazoles

Once the this compound scaffold is formed, it can be further modified to create a diverse library of derivatives. Key strategies include reactions at the imidazole nitrogen and substitutions on the aromatic rings.

N-Alkylation and N-Acylation Reactions on the Imidazole Nitrogen

The nitrogen atom at the N-1 position of the imidazole ring is a common site for functionalization. N-alkylation of 2-substituted benzimidazoles can be efficiently carried out using alkyl bromides in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) with an aqueous base. researchgate.net An alternative green chemistry approach uses sodium dodecyl sulfate (SDS) in an aqueous basic medium for the N-alkylation of imidazoles and benzimidazoles, which enhances the reaction rate by improving substrate solubility. lookchem.com For reactive alkyl halides such as benzyl (B1604629) bromide, these reactions can proceed at room temperature, while less reactive halides may require heating. lookchem.comgsconlinepress.com

N-acylation provides another route for derivatization. For example, (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone can be synthesized via a multicomponent reaction. nih.gov This introduces a benzoyl group at the N-1 position. The choice of acylating agent allows for the introduction of various functionalities, influencing the chemical properties of the final molecule.

| Reaction | Substrate | Reagent | Conditions | Product | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Alkylation | 2-Substituted benzimidazole | C3–C10 Alkyl bromides | Tetrabutylammonium hydrogen sulfate, 30% aq. KOH | N-Alkyl-2-substituted benzimidazole | researchgate.net | | N-Alkylation | Imidazole/Benzimidazole | Alkyl/Benzyl halides | SDS, aqueous base, rt or 60°C | N-Alkyl/N-Benzyl imidazole | lookchem.com | | N-Alkylation | 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride/bromide | K2CO3 | N-Benzyl-2-benzylthiomethyl-1H-benzimidazole | gsconlinepress.com | | N-Acylation | N-(2-aminophenyl)benzamide, ethynylbenzene, tosylazide | - | CuI, Et3N, CHCl3 | (2-Benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | nih.gov | | N-Acylation | Biotin (B1667282) derivative | Benzyl chloroformate | - | N-Acylated biotin derivative | acs.org |

Substituent Effects on the Benzyl Moiety and Imidazole Ring

The electronic properties of substituents on both the benzyl group and the imidazole ring significantly influence the reactivity and characteristics of the derivatives. In the synthesis of 1,2,4-trisubstituted imidazoles from chalcones, benzylamines with electron-donating groups generally lead to higher yields compared to those with electron-withdrawing groups. acs.org

In a study on 2-aryl-4-benzoyl-imidazoles, the position of substituents was found to be critical. nih.gov Shifting an aryl group from one position to another on the imidazole ring could lead to a total loss of biological activity, highlighting the importance of substitution patterns for molecular interactions. nih.gov For 1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazole derivatives, modifications at the C-2 position of the benzimidazole ring were explored. nih.gov The introduction of different alkyl and aryl groups at this position had a significant impact on the molecule's activity, with a phenyl group leading to the highest activity in the studied series. nih.gov Furthermore, a 4-hydroxy group on this C-2 phenyl substituent drastically decreased activity, an effect that was reversed by O-methylation, suggesting the influence of hydrophilic and hydrophobic interactions. nih.gov

The presence of a fluorine atom on the benzyl group can enhance metabolic stability. The electronic nature of these substituents also directs further chemical reactions; for example, an electron-withdrawing fluorine atom on the benzyl ring can direct electrophilic substitution to the meta position of the imidazole ring. The lipophilic character of substituents, such as long alkyl chains at the N-1 position, has also been shown to play a vital role in the biological activity of these compounds. acs.org

Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis is central to the efficient and selective synthesis of this compound and its analogues. A wide range of catalysts, from simple acids to complex metal-based systems, have been employed to facilitate the formation of the imidazole ring. These catalytic methods often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional stoichiometric approaches. dergipark.org.tr

Common synthetic strategies include the condensation of o-phenylenediamine (B120857) with appropriate precursors. For example, oxalic acid has been identified as an effective and inexpensive catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from o-phenylenediamine and various substituted aldehydes. researchgate.net Similarly, Indium(III) triflate (In(OTf)₃) has been used to catalyze the condensation of o-phenylenediamine with aldehydes under solvent-free conditions at room temperature, providing excellent yields of 2-substituted benzimidazoles. researchgate.net

Metal-catalyzed reactions represent a significant portion of the synthetic toolbox. Copper-based catalysts are particularly prevalent. A copper-catalyzed three-component reaction of 2-haloanilines, aldehydes, and sodium azide (NaN₃) using copper(I) chloride (CuCl) and TMEDA (tetramethylethylenediamine) allows for the synthesis of benzimidazoles. organic-chemistry.org Another approach involves a Cu(OTf)₂/I₂-catalyzed reaction between chalcones and benzylamines, which proceeds via C-C bond cleavage to form 1,2,4-trisubstituted-(1H)-imidazoles. acs.org Heterogeneous catalysts, such as zeolite NaY encapsulating a copper(II) Schiff base complex, have also been developed for the synthesis of 2,4,5-triphenyl-1H-imidazoles and benzimidazoles, offering the benefit of easy recovery and reuse. doi.org

The table below summarizes various catalytic systems used in the synthesis of this compound analogues.

| Catalyst | Reaction Type | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Oxalic Acid (10 mol%) | Condensation | o-phenylenediamine, Aldehydes | Inexpensive, Readily available, Easy workup | researchgate.net |

| In(OTf)3 | Condensation | o-phenylenediamine, Aldehydes | Solvent-free, Room temperature, Excellent yields | researchgate.net |

| CuI | Three-component coupling | N-(2-aminophenyl)benzamide, Ethynylbenzene, Tosylazide | High yield, Forms complex derivatives | nih.gov |

| Cu(OTf)2 / I2 | C-C bond cleavage/Cyclization | Chalcones, Benzylamines | Forms highly substituted imidazoles | acs.org |

| Zeolite HY | Cyclocondensation | o-phenylenediamine, Carboxylic acids | Solvent-free, High purity | researchgate.net |

| Fe3O4@SiO2/collagen | Condensation | o-phenylenediamine, Aldehydes | Magnetically recyclable, Reusable | doi.org |

Enhanced Synthetic Methodologies (e.g., Microwave-Assisted Synthesis)

To improve reaction efficiency, reduce reaction times, and often increase yields, enhanced synthetic methodologies like microwave-assisted organic synthesis (MAOS) have been widely adopted for preparing this compound derivatives. clockss.orgasianpubs.org Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates significantly compared to conventional heating methods. dergipark.org.tr

A prominent example is the microwave-assisted synthesis of 1H-benzo[d]imidazole derivatives from nitriles and o-phenylenediamines, catalyzed by a mixture of polyphosphoric acid (PPA) and phosphoric acid. clockss.org This method is noted for its short reaction times, high yields, and simple workup procedures. clockss.org Specifically, 2-benzyl-1H-benzo[d]imidazole has been synthesized using this technique. clockss.org

Microwave energy has also been applied to multicomponent reactions. A three-component reaction for synthesizing 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles from a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene is significantly accelerated under microwave irradiation, reducing the reaction time from 12 hours to just 15 minutes with improved yield. nih.gov Similarly, the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has been achieved through a one-pot, sequential two-step process under microwave irradiation. nih.gov Another protocol uses zeolite as a catalyst for the solvent-free synthesis of tri- and tetrasubstituted imidazoles from benzil, aldehydes, and ammonium acetate under microwave conditions, achieving high yields in minutes. irost.ir

Research has also demonstrated the use of microwave irradiation for synthesizing 5,6-dichloro-2-(substitutedbenzyl)-1H-benzimidazole from 4,5-dichloro-1,2-phenylenediamine and iminoester hydrochlorides, resulting in good yields and short reaction times. tandfonline.com

The following table presents data from various microwave-assisted syntheses of imidazole derivatives.

| Product Type | Reaction Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Substituted 1H-benzo[d]imidazoles | PPA/H3PO4, Microwave (275 W) | 15 min | up to 92 | clockss.org |

| Imidazo[1,2-a]pyrimidine-containing imidazoles | p-TsOH, EtOH, Microwave (100-200 W) | 60-80 min | 46-80 | nih.gov |

| 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles | CuSO4/D-glucose, THF/H2O, Microwave | 15 min | 95 | nih.gov |

| 5,6-Dichloro-2-(substitutedbenzyl)-1H-benzimidazoles | MeOH, Microwave (300 W) | 10 min | Good yields | tandfonline.com |

| Tri- and tetrasubstituted imidazoles | Zeolite, Solvent-free, Microwave (100 W) | 6 min | High to excellent | irost.ir |

Structure Activity Relationship Sar and Pharmacophore Elucidation of 2 Benzyl 1h Imidazole Derivatives

Influence of Benzyl (B1604629) Substituents on Biological Potency and Selectivity

Substituents on the benzyl portion of 2-benzyl-1H-imidazole derivatives play a critical role in modulating their biological activity. The nature, position, and electronic properties of these substituents can significantly impact potency and selectivity for various molecular targets.

For instance, in the development of NF-κB inhibitors, the presence of a hydrogen bond acceptor on the phenyl ring of the 2-benzylbenzimidazole scaffold was identified as a key pharmacophore. nih.gov Specifically, derivatives with a methoxy (B1213986) group at the 4-position (para) and 2-position (ortho) of the benzyl ring, namely 2-(4-methoxybenzyl)-1H-benzo[d]imidazole and 2-(2-methoxybenzyl)-1H-benzo[d]imidazole, demonstrated the most potent inhibitory activity against LPS-induced NF-κB in RAW 264.7 cells, with IC50 values of 1.7 μM and 2.4 μM, respectively. nih.gov This suggests that electron-donating groups at these positions enhance activity.

In the context of TRPC5 inhibitors, modifications to the phenyl ring of the benzyl group also showed noticeable trends. nih.gov Among various phenyl analogs, the 4-fluorophenyl and 4-chloro-2-fluorophenyl derivatives exhibited high inhibitory activity. nih.gov This highlights the importance of halogen substituents in tuning the biological profile.

Furthermore, studies on 2-(benzyl)imidazolin analogs as serotonin (B10506) receptor ligands revealed that lipophilicity at the 4-position of the benzyl ring correlates well with binding affinity for both h5-HT1D and h5-HT1B receptors. researchgate.net This indicates that hydrophobic interactions are a key determinant of activity for this class of compounds.

The following table summarizes the effects of various benzyl substituents on the biological activity of this compound derivatives based on reported research findings.

| Target | Substituent on Benzyl Ring | Position | Effect on Activity | Reference |

| NF-κB | Methoxy | 4- (para) | Potent Inhibition (IC50 = 1.7 μM) | nih.gov |

| NF-κB | Methoxy | 2- (ortho) | Potent Inhibition (IC50 = 2.4 μM) | nih.gov |

| TRPC5 | 4-Fluorophenyl | - | High Inhibition (167%) | nih.gov |

| TRPC5 | 4-Chloro-2-fluorophenyl | - | High Inhibition (128%) | nih.gov |

| h5-HT1D/1B Receptors | Lipophilic group | 4- (para) | Increased Affinity | researchgate.net |

Role of Imidazole (B134444) Ring Substitutions in Modulating Pharmacological Profiles

Modifications to the imidazole ring of this compound derivatives are another critical avenue for altering their pharmacological profiles. Substitutions at various positions on the imidazole or the fused benzo-ring in benzimidazole (B57391) analogs can influence activity, selectivity, and physicochemical properties.

In the development of TRPC5 inhibitors, it was found that replacing the benzimidazole core with an azabenzimidazole scaffold led to compounds with reduced activity. nih.gov Furthermore, substitutions on the benzimidazole ring itself showed a distinct electronic effect. The presence of 5,6-dichloro substituents resulted in significantly less active compounds compared to those with 5,6-dimethyl groups, suggesting that electron-donating groups on the benzimidazole ring are favorable for this particular target. nih.gov

For a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives evaluated for their antiproliferative activity, the length of the alkyl chain at the N-1 position of the imidazole ring played a vital role. acs.org Compounds with longer, more hydrophobic alkyl chains, such as pentyl and heptyl groups, were found to be the most effective anticancer agents. acs.org This highlights the importance of lipophilicity at this position for membrane permeation and cytotoxic activity. acs.org

Research on bradykinin (B550075) B1 receptor antagonists demonstrated that the introduction of an acetamide (B32628) moiety to the benzimidazole structure significantly enhanced activity. nih.gov Further optimization, including the introduction of a chloro group on the imidazole ring, led to a highly potent compound with an IC50 of 0.3 nM. nih.gov

The table below illustrates the impact of various imidazole ring substitutions on the biological activity of this compound derivatives.

| Target | Substituent on Imidazole/Benzimidazole Ring | Position | Effect on Activity | Reference |

| TRPC5 | 5,6-Dichloro | Benzimidazole | Reduced Activity | nih.gov |

| TRPC5 | 5,6-Dimethyl | Benzimidazole | Increased Activity | nih.gov |

| Cancer Cells | Heptyl | N-1 (Imidazole) | Most Effective Antiproliferative Activity | acs.org |

| Bradykinin B1 Receptor | Chloro | Imidazole | Potent Antagonism (IC50 = 0.3 nM) | nih.gov |

Stereochemical Considerations and Chiral Effects on Activity

Stereochemistry can play a profound role in the biological activity of this compound derivatives, particularly when a chiral center is introduced. The three-dimensional arrangement of atoms can lead to significant differences in potency and selectivity between enantiomers.

In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analog of medetomidine, the chirality at the carbon bridge connecting the naphthalene (B1677914) and imidazole rings was found to be crucial for its activity at adrenergic receptors. nih.gov Receptor binding studies in rat brain tissue showed that the S-(+)-enantiomer possessed greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov Furthermore, the R-(-)-isomer did not exhibit agonist activity at α2-adrenoceptors in guinea pig ileum and was a more potent antagonist at α2A-adrenoceptors in human platelets than the S-(+)-enantiomer. nih.gov This demonstrates that the stereochemical configuration dictates not only the binding affinity but also the functional activity (agonist versus antagonist) of the compound.

The synthesis of new benzimidazole-N-acylhydrazone derivatives has shown that these compounds can exist as a mixture of conformers, specifically synperiplanar E and antiperiplanar E, due to restricted rotation around the amide bond. researchgate.net While this study focused on conformational isomers, it highlights the importance of considering the spatial arrangement of substituents, which can be influenced by chiral centers. The presence of a chiral carbon can induce specific conformations, which in turn can affect how the molecule interacts with its biological target. researchgate.net

The development of chiral bicyclic imidazole catalysts for enantioselective C-acetylation of indolones further underscores the importance of stereochemistry. chinesechemsoc.org By adjusting the bond angle and the stereocontrol substituent of the chiral catalyst, high enantioselectivities were achieved, indicating that a well-defined three-dimensional structure is essential for effective stereocontrol. chinesechemsoc.org

The following table summarizes the observed chiral effects on the activity of imidazole derivatives.

| Compound Class | Enantiomer/Isomer | Target | Effect on Activity | Reference |

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | S-(+)-isomer | α1- and α2-Adrenoceptors (rat brain) | Greater binding affinity | nih.gov |

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | R-(-)-isomer | α2-Adrenoceptors (guinea pig ileum) | No agonist activity | nih.gov |

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | R-(-)-isomer | α2A-Adrenoceptors (human platelets) | More potent antagonist | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models can provide valuable insights into the physicochemical properties that govern the potency of this compound derivatives and guide the design of new analogs.

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed on 2-(benzyl)imidazolin analogs as h5-HT1D/1B serotonin receptor ligands. researchgate.net The resulting CoMFA model showed good predictive ability, and the contour maps generated from this study can serve as a tool for designing novel and more potent 5-HT7R derivatives. researchgate.net The study found that lipophilicity at the 4-position of the benzylimidazolines correlated well with affinity for both h5-HT1D and h5-HT1B receptors. researchgate.net

In another study, 2D and 3D-QSAR models were developed for imidazopyridine thiazolidine-2,4-diones as PPARγ agonists. researchgate.net Both approaches demonstrated a good correlation between the experimental and observed biological activities, with the 2D-QSAR studies revealing that the activity is primarily influenced by electronic parameters. researchgate.net

QSAR studies on a series of imidazole derivatives as ORL1 receptor antagonists also yielded models with good predictive power. banglajol.info These studies help in identifying the key structural features required for high affinity and selectivity.

The following table presents key findings from QSAR studies on imidazole derivatives.

| Compound Class | QSAR Method | Key Finding | Reference |

| 2-(Benzyl)imidazolin analogs | 3D-QSAR (CoMFA) | Lipophilicity at the 4-position of the benzyl ring correlates with h5-HT1D/1B receptor affinity. | researchgate.net |

| Imidazopyridine thiazolidine-2,4-diones | 2D-QSAR | Biological activity is mainly influenced by electronic parameters. | researchgate.net |

| Imidazole derivatives as ORL1 receptor antagonists | QSAR | Models with good predictive power were developed to identify key structural features. | banglajol.info |

Identification of Key Pharmacophoric Elements for Molecular Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric elements of this compound derivatives is essential for understanding their mechanism of action and for designing new drugs.

For NF-κB inhibitors based on the 2-benzylbenzimidazole scaffold, the key pharmacophore was identified as the 2-benzylbenzimidazole core with a hydrogen bonding acceptor on the phenyl ring. nih.gov This suggests that the ability to form a hydrogen bond at a specific position on the benzyl moiety is crucial for activity.

In the case of TRPC5 inhibitors, the SAR studies revealed that the furan (B31954) moiety in some derivatives was critical, as its replacement or modification was not tolerated. nih.gov This indicates that the furan ring is a key pharmacophoric element for interaction with the TRPC5 channel. The southern moiety SAR also revealed a tolerance for many phenyl analogs as well as non-phenyl ring systems like cyclobutane. nih.gov

For 2-substituted-4,5-diphenyl-1H-imidazoles with antinociceptive and anti-inflammatory activities, QSAR studies have been conducted to elucidate the key structural requirements for their pharmacological effects. scribd.com

Molecular docking studies of 2-phenyl-1H-benzo[d]imidazole derivatives with the GABA-A receptor have shown that the benzimidazole core can mimic the interactions of known ligands like zolpidem. nih.gov The nitrogen atom at position 3 of the benzimidazole system appears to be a key interaction point. nih.gov

The following table outlines some of the identified pharmacophoric elements for different biological targets.

| Target | Key Pharmacophoric Elements | Reference |

| NF-κB | 2-Benzylbenzimidazole scaffold with a hydrogen bond acceptor on the phenyl ring. | nih.gov |

| TRPC5 | Intact furan moiety in certain derivatives. | nih.gov |

| GABA-A Receptor | Nitrogen at position 3 of the 1H-benzo[d]imidazole system. | nih.gov |

Biological and Pharmacological Investigations of 2 Benzyl 1h Imidazole Compounds

Anticancer Activities and Molecular Mechanisms of Action

Inhibition of Cell Proliferation and Cytotoxicity Assessment in Cancer Cell Lines

Derivatives of 2-benzyl-1H-imidazole have shown significant cytotoxic effects across a variety of human cancer cell lines. For instance, hybrid compounds of 2-benzylbenzofuran and imidazole (B134444), particularly compounds 46 and 47, were found to be potent against five human tumor cell lines, even more so than the conventional chemotherapy drug cisplatin. nih.gov These compounds exhibited selective cytotoxicity against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721). nih.gov

In other studies, (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives were synthesized and evaluated for their cytotoxicity against colon cancer (HCT-116, Caco-2) and breast cancer (MCF-7) cell lines. bohrium.com Compounds CTL-06 and CTL-12 from this series were identified as promising leads due to their selective cytotoxicity against these cancer cells compared to normal cells (HEK-293). bohrium.com All synthesized compounds in this particular study demonstrated cytotoxicity against cancer cell lines at concentrations below 12 μM. bohrium.com

Furthermore, a series of N-1 arylidene amino imidazole-2-thiones showed moderate to good antitumor activities against MCF-7, HCT-116, and HepG2 (hepatocellular carcinoma) cell lines. semanticscholar.org Compound 5, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, was the most potent, with IC50 values less than 5 µM against all tested tumor cell lines. semanticscholar.org

The antiproliferative activity of 1H-benzimidazol-2-yl hydrazones was assessed in the highly invasive breast cancer cell line MDA-MB-231, revealing time-dependent cytotoxicity. mdpi.com After 72 hours of treatment, the IC50 values for these derivatives ranged between 13 and 20 μM. mdpi.com Similarly, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) was effective against a panel of cancer cell lines with IC50 values ranging from 1.88 to 3.82 μM. acs.org

A series of benzimidazole-chalcone hybrids also demonstrated notable anti-proliferative effects in four tumor cell lines, with compounds 4d and 4n showing IC50 values of less than 5 μM, which is superior to etoposide. nih.gov

Modulation of Tubulin Polymerization

Several this compound derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division. Nocodazole, a well-known benzimidazole (B57391) derivative, is a potent tubulin inhibitor. mdpi.com Following this lead, researchers have explored other derivatives. For example, 1H-benzimidazol-2-yl hydrazones were found to elongate the nucleation phase and slow down tubulin polymerization in a manner comparable to nocodazole. nih.govresearchgate.net Molecular docking studies suggest these compounds bind to the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net

One particular derivative, compound 5d, which contains a colchicine-like moiety and a methyl group substitution, was shown to prevent tubulin aggregation and block mitosis. mdpi.com Another study on cinnamide derived pyrimidine-benzimidazole hybrids identified them as tubulin inhibitors. mdpi.com Compound 25a from this series was the most potent, with an IC50 of 2.1 ± 0.12 μM for tubulin polymerization inhibition, which is more potent than colchicine (IC50 = 2.52 ± 0.23 μM). mdpi.com

Topoisomerase Inhibition Studies

Topoisomerases are enzymes that regulate the topology of DNA and are crucial targets for anticancer drugs. tandfonline.com Benzimidazole derivatives have been developed as both topoisomerase I (Topo I) and topoisomerase II (Topo II) inhibitors. nih.govresearchgate.net

For instance, a benzimidazole-acridine derivative, compound 8I, was reported to have strong cytotoxic effects and function as a Topo I inhibitor. nih.gov Another study synthesized new benzimidazole-triazole derivatives, with compounds 4b and 4h showing significant inhibitory activity against topoisomerase I. acs.org

In the realm of Topo II inhibition, benzimidazole–rhodanine conjugates, specifically compounds 8g and 8j, were found to be effective non-intercalative Topo II inhibitors that bind to the ATP-binding site of the enzyme. nih.gov A series of benzimidazole-chalcone hybrids were also identified as non-intercalative Topo II catalytic inhibitors. nih.gov Furthermore, new imidazole-2-thiones linked to acenaphthylenone have been optimized as dual DNA intercalators and topoisomerase II inhibitors, with compound 5h showing potent inhibitory activity against the Topo II enzyme with an IC50 value of 0.34 μM, comparable to doxorubicin (B1662922) (IC50 = 0.33 μM). tandfonline.com

Kinase Inhibition Profiles (e.g., VEGFR-2, EGFR, c-Met, Raf, FAK, Aurora Kinase)

Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have been designed as inhibitors of various kinases.

VEGFR-2: Several 2-phenyl benzimidazole derivatives have been evaluated as potential anticancer agents targeting VEGFR-2. mdpi.com One study reported a compound with a benzimidazole scaffold (compound 33) that displayed an IC50 value of 51.4 nM against VEGFR-2. mdpi.com Imidazole derivatives 4d and 5 also showed good inhibitory activity against VEGFR-2. semanticscholar.org The development of multi-target VEGFR-2 inhibitors is an active area of research to improve therapeutic efficacy. nih.gov

EGFR: A benzimidazole derivative, compound 1, showed promising anti-EGFR activity with an IC50 of 1.21 µM. mdpi.com Another study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides identified compounds 6h and 6i as potent inhibitors of EGFR and HER2. nih.gov

c-Met: A derivative of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine (compound 12n) with a para-tert-butyl substituent on the phenyl ring was found to target the c-Met tyrosine kinase with an IC50 value of 0.030 ± 0.008 μmol/L. nih.gov Researchers have also used the 7-azaindole (B17877) scaffold to design novel c-Met inhibitors. mdpi.com

Raf: Imidazole derivatives have been found to act as inhibitors of B-Raf kinase. semanticscholar.org

Aurora Kinase: Compound 6h, a (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide, displayed potent inhibitory activity against Aurora kinase C (AURKC). nih.gov

Induction of Cell Cycle Arrest and Apoptosis

A common mechanism of action for many anticancer agents is the induction of cell cycle arrest and apoptosis (programmed cell death). Numerous this compound derivatives have demonstrated these effects.

For example, treatment of HCT-116 cells with compounds CTL-06 and CTL-12 led to cell cycle arrest in the Sub-G1/S phase and induced apoptosis. bohrium.com These compounds were shown to upregulate the pro-apoptotic marker Bax and downregulate the anti-apoptotic protein Bcl-xL. bohrium.com Similarly, imidazole derivatives 4d and 5 were found to cause pre-G1 apoptosis and cell cycle arrest at the G2/M phase. semanticscholar.org

A benzimidazole-1,2,3-triazole hybrid, compound 4f, was shown to induce G2/M phase arrest and apoptosis. nih.govrsc.org Another study reported that the benzimidazole derivative TJ08 efficiently induces G1/S phase arrest and promotes apoptosis in various cancer cells by altering mitochondrial membrane potential and affecting pro- and anti-apoptotic proteins. acs.org The lead compound 6i from a series of benzohydrazide (B10538) hybrids was also found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells, accompanied by the upregulation of caspase-3 and Bax and downregulation of Bcl-2. nih.gov

DNA Interaction Studies (e.g., G-quadruplex stabilization, DNA double-strand helix disruption)

G-quadruplexes (G4s) are non-canonical DNA structures found in telomeres and oncogene promoter regions, making them attractive targets for anticancer drugs. mdpi.com The stabilization of G4 structures can inhibit cancer cell immortalization. mdpi.com

Imidazole-based tanshinone IIA derivatives, particularly compound 4, have been shown to selectively bind to and stabilize multiple G4 DNAs (e.g., c-myc, K-ras, and VEGF), leading to DNA damage and inhibition of cancer cell growth and metastasis. nih.gov These derivatives exhibit better selective binding to G4 DNAs compared to double-stranded DNA. nih.gov

Furthermore, benzimidazole-1,2,3-triazole hybrid molecules have been synthesized and studied for their interaction with G-quadruplex DNA. nih.govrsc.org Compound 4f from this series showed selective interaction with G-quadruplex DNA over duplex DNA, suggesting it may act as a G-quadruplex DNA groove binding molecule with anticancer activity. nih.govrsc.org The addition of a benzimidazole moiety to the side chain of certain compounds has been shown to improve DNA binding affinity. nih.gov

Antimicrobial Activities: Antibacterial, Antifungal, and Antitubercular Efficacy

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, showing promise in combating various pathogenic microorganisms.

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Research has shown that derivatives of the benzimidazole scaffold, to which this compound belongs, exhibit notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comacs.org For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against staphylococci, with minimum inhibitory concentrations (MICs) below 1 µg/mL. mdpi.combohrium.com Specifically, compounds designated as 3ao and 3aq were highly effective against S. aureus and MRSA. mdpi.com Another study highlighted that N-substituted benzimidazoles effectively inhibited the growth of MRSA, with MIC values as low as 4 μg/mL. acs.org

While generally more potent against Gram-positive bacteria, some derivatives have shown moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. farmaciajournal.commdpi.com However, many benzimidazole derivatives show limited to no bioactivity against Gram-negative strains. nih.govresearchgate.net For example, a study on 2-phenyl-1H-benzo[d]imidazole derivatives found that certain compounds (N2, N7, N10) displayed better antibacterial activity against Gram-negative bacteria than standard controls. spast.org In contrast, other studies noted that their tested compounds were inactive against E. coli and P. aeruginosa at concentrations up to 256 µg/mL. researchgate.net This suggests that the substitution pattern on the benzimidazole core is crucial for determining the spectrum of antibacterial action. rjptonline.org

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (including MRSA) | < 1 µg/mL | mdpi.combohrium.com |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3aa, 3ad) | Staphylococcus aureus | 3.9–7.8 µg/mL | mdpi.combohrium.com |

| N-Substituted benzimidazoles | Methicillin-resistant S. aureus (MRSA) | up to 4 µg/mL | acs.org |

| 2- and 1,2-substituted benzimidazoles | Staphylococcus group | 87.5–200 µg/mL | farmaciajournal.com |

| 2-Phenyl bezimidazole derivatives (N5, N8) | Gram-positive bacteria | Better than ampicillin | spast.org |

| 2-Phenyl bezimidazole derivatives (N2, N7, N10) | Gram-negative bacteria | Better than ampicillin | spast.org |

Antifungal Properties Against Pathogenic Fungi

The antifungal potential of this class of compounds is well-documented, particularly against Candida albicans and various Aspergillus species. acs.orgfarmaciajournal.com Several studies have reported significant antifungal activity, with some derivatives showing efficacy comparable or superior to standard antifungal drugs like fluconazole. tandfonline.com

For example, a series of 1,2,4,5-tetrasubstituted imidazole derivatives included compounds (5e and 5m) that showed better antifungal potential against C. albicans than fluconazole. tandfonline.com Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated low MIC values of 3.9 µg/mL against C. albicans. mdpi.combohrium.com Research on N-heteroaryl-1H-(benz)imidazoles found that some derivatives exhibited a broad spectrum of antifungal activity, with low MICs for dermatophytes. researchgate.net Specifically, N-(dibenzofuran-4-yl)-1H-imidazole and N-(dibenzothien-4-yl)-1H-imidazole were highly active against C. albicans. researchgate.net

The structure of the derivative plays a critical role in its antifungal potency. One study found that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole had the best antifungal activities among the tested compounds. nih.gov Another investigation into hybrid bis-(imidazole/benzimidazole)-pyridine derivatives revealed that compounds with a phenyl group at a specific position showed the most activity, with MIC values ranging from 3.9 to 31.25 µg/mL against various fungal strains. nih.gov

Table 2: Antifungal Activity of Selected Imidazole/Benzimidazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 1,2,4,5-tetrasubstituted imidazole (5m) | Candida albicans | IC50 = 6 µg/mL | tandfonline.com |

| 1,2,4,5-tetrasubstituted imidazole (5e) | Candida albicans | IC50 = 25 µg/mL | tandfonline.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 µg/mL | mdpi.combohrium.com |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 µg/mL | mdpi.combohrium.com |

| Hybrid bis-(imidazole)-pyridine (5a) | Candida albicans | 3.9 µg/mL | nih.gov |

| 2- and 1,2-substituted benzimidazoles | Candida strains | 104.6–151.78 µg/mL | farmaciajournal.com |

Antitubercular Potential Against Mycobacterium Strains

Derivatives of this compound have emerged as promising candidates for new antitubercular drugs. Numerous studies have synthesized and evaluated these compounds against Mycobacterium tuberculosis, including drug-resistant strains. scielo.brresearchgate.net

In one study, a series of 2-(benzylthio)-1H-benzo[d]imidazoles were synthesized, and two compounds, 6p and 6z, were identified as leads with MIC values of 6.9 µM and 3.8 µM against M. tuberculosis H37Rv, respectively. researchgate.netscite.aiscienceopen.com These compounds were also active against multidrug-resistant strains. scielo.brscite.aiscienceopen.com Another study synthesized novel benzimidazole derivatives and found three compounds with MICs less than 0.2 μM against the H37Rv strain. nih.gov The most active compound (5g) had an MIC of 0.112 μM against the sensitive strain and 6.12 μM against an isoniazid-resistant strain. nih.gov

The presence of specific chemical groups significantly influences activity. Research indicates that electron-withdrawing groups, such as halogen substitutions, on the phenyl ring can markedly improve antimycobacterial activity. nih.gov In contrast, some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have also shown activity against Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis, with one compound (3ag) having an MIC of 3.9 µg/mL. mdpi.combohrium.com

Antibiofilm Activity and Inhibition of Biofilm Formation

Biofilms are a major factor in antibiotic resistance, and compounds that can inhibit their formation or disrupt existing biofilms are of great interest. Several studies have investigated the antibiofilm potential of this compound derivatives.

Research on 1,2,4,5-tetrasubstituted imidazole derivatives demonstrated that two compounds had better antibiofilm potential against C. albicans than the standard drug fluconazole. tandfonline.com Another study focusing on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives found that four compounds (3aa, 3ad, 3ao, and 3aq) exhibited excellent antibiofilm activity by both inhibiting biofilm formation and killing cells within mature biofilms of S. aureus. mdpi.combohrium.com This highlights a dual-action capability that is highly desirable in antimicrobial agents.

Proposed Antimicrobial Mechanisms

The mechanisms by which these compounds exert their antimicrobial effects are multifaceted. For antifungal azole compounds, a well-established mechanism is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov This disruption leads to fungal cell death.

For antibacterial actions, several mechanisms have been proposed. These include interference with DNA replication, disruption of cell wall synthesis, and damage to the cell membrane. mdpi.com Molecular docking studies on active 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives suggest they may act by targeting essential bacterial proteins such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases. mdpi.combohrium.comnih.gov

Anti-Inflammatory Activities and Associated Molecular Targets

Beyond their antimicrobial properties, benzimidazole derivatives have been investigated for their anti-inflammatory potential. Inflammation is a complex biological response, and key enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are major targets for anti-inflammatory drugs.

Studies have shown that some 2-substituted benzimidazole derivatives can effectively inhibit these pro-inflammatory enzymes. researchgate.net A series of derivatives were synthesized and evaluated for their ability to inhibit COX enzymes, with some compounds demonstrating IC50 values lower than the standard drug ibuprofen. nih.gov In one study, a compound containing a pyridine (B92270) ring substituted with an amino group showed potent inhibition of 5-lipoxygenase. researchgate.net

The mechanism often involves the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov Molecular docking studies have been used to understand how these compounds bind to the active sites of enzymes like COX-1, COX-2, Aldose Reductase, and Phospholipase A2. nih.gov Structure-activity relationship analyses indicate that substitutions at various positions on the benzimidazole scaffold, particularly with electron-donating or electron-withdrawing groups, significantly influence the anti-inflammatory activity. mdpi.comjmpas.com For example, N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) derivatives showed potent anti-inflammatory effects, where a chloro or methoxy (B1213986) group on the aniline ring resulted in high activity. mdpi.com

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The therapeutic anti-inflammatory effects are largely attributed to the inhibition of COX-2, an isoform induced by inflammatory stimuli, while the common side effects are often linked to the inhibition of the constitutive COX-1 isoform. nih.govmdpi.com Consequently, the development of selective COX-2 inhibitors is a significant goal in medicinal chemistry. nih.gov

A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives have been designed and evaluated as selective COX-2 inhibitors. nih.govresearchgate.net In these structures, the methylsulfonyl group acts as a key pharmacophore. nih.gov Docking studies have shown that this group orients itself similarly to the sulfonamide group of Celecoxib, a known selective COX-2 inhibitor, allowing for effective hydrogen bonding with key residues like Arg513 in the enzyme's active site. nih.gov Compound 5b (N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline) from this series was identified as a particularly potent and selective inhibitor of the COX-2 enzyme. nih.govresearchgate.net

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| 5b | 81.6 | 0.71 | 115 |

| Celecoxib (Reference) | 15.2 | 0.05 | 304 |

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor, playing a critical role in regulating the immune response to infection and stimuli like stress and cytokines. wikipedia.org It controls the expression of numerous genes involved in inflammation. nih.gov The dysregulation of the NF-κB pathway is associated with various inflammatory diseases, making it a key target for therapeutic intervention. wikipedia.orgnih.gov

Certain imidazole derivatives have been shown to modulate this pathway. For instance, the compound (4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole has been demonstrated to inhibit the activity of NF-κB, which is a crucial regulator in inflammatory responses. The inhibition of the NF-κB signaling pathway is a recognized strategy for controlling inflammation, as it can prevent the transcription of a wide array of pro-inflammatory genes. nih.gov

Inhibition of Lipoxygenase and Phospholipase A2

Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids like arachidonic acid, leading to the formation of inflammatory mediators. nih.gov The human genome encodes for several LOX isoforms, including h15-LOX-2, which is implicated in various disease states. nih.gov Similarly, phospholipase A2 (PLA2) enzymes release arachidonic acid from cell membranes, the initial step for its subsequent metabolism by COX or LOX enzymes. researchgate.nettandfonline.com

A class of imidazole-based compounds has been identified as potent and selective inhibitors of human 15-lipoxygenase-2 (h15-LOX-2). nih.gov These compounds feature a central imidazole ring substituted at the 1-position with a phenyl group and at the 2-position with a benzylthio moiety. nih.gov These inhibitors demonstrated high selectivity for h15-LOX-2 over other LOX isoforms (h5-LOX, h12-LOX, h15-LOX-1) and both COX-1 and COX-2. nih.gov Additionally, studies on other benzimidazole derivatives have shown strong inhibitory activity against secretory phospholipases A2 (sPLA2). researchgate.net

| Compound ID | Compound Name | h15-LOX-2 IC50 (µM) |

|---|---|---|

| 327069 | 1-phenyl-2-(benzylthio)-1H-imidazole | 0.34 ± 0.05 |

| 327186 | 2-((4-methylbenzyl)thio)-1-phenyl-1H-imidazole | 0.53 ± 0.04 |

| 327206 | 2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole | 0.87 ± 0.06 |

Cytokine Modulation (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key signaling molecules that drive inflammatory responses. researchgate.net Their overproduction is a hallmark of many chronic inflammatory diseases, and inhibiting their release is a validated therapeutic strategy. researchgate.net

Novel 2,4,5-trisubstituted imidazole derivatives have been synthesized and evaluated for their ability to inhibit the release of TNF-α and Interleukin-1β (IL-1β). acs.org Investigations into the structure-activity relationships of these compounds led to the identification of highly potent agents. acs.org Starting with benzylsulfanyl imidazole 2b , modifications at the 2-position of the imidazole core resulted in compounds with significantly enhanced inhibitory activity against cytokine release. acs.org For example, compound 2q was found to be substantially more potent than the initial lead compound in inhibiting IL-1β release while maintaining strong inhibition of TNF-α. acs.org Other studies have also confirmed that benzimidazole derivatives can effectively inhibit the lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-6 in macrophage cell lines. researchgate.net

| Compound | TNF-α IC50 (µM) | IL-1β IC50 (µM) |

|---|---|---|

| 2b | 1.1 | 0.38 |

| 2q | 0.90 | 0.04 |

Enzyme Inhibition Studies (Specific Targets Beyond Above)

Beyond their anti-inflammatory properties, this compound and related structures have been investigated as inhibitors of other clinically relevant enzymes.

Alpha-Glucosidase Inhibition for Antihyperglycemic Effects

Alpha-glucosidase is an enzyme located in the small intestine responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. mdpi.com Inhibitors of this enzyme can slow down carbohydrate digestion, thereby controlling post-meal blood sugar levels, which is a key strategy in managing type 2 diabetes mellitus. mdpi.comresearchgate.net

Several classes of derivatives based on the benzimidazole scaffold have been introduced as potent α-glucosidase inhibitors. One such class is the benzimidazole-phenoxy-1,2,3-triazole-benzyl series. researchgate.netuniv-antilles.fr Within this series, compound 8a (2-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole) was found to be exceptionally potent, showing approximately 150 times greater inhibitory activity than the standard drug, acarbose. researchgate.netuniv-antilles.fr A kinetic study of compound 8a revealed it to be an uncompetitive inhibitor of the enzyme. researchgate.netuniv-antilles.fr Another series of 1-benzyl-3-{2-(substituted) amino-2-oxoethyl}-2-methyl-1H-benzo[d]imidazol-3-ium bromide salts also demonstrated significant α-glucosidase inhibitory potential, with several compounds showing much greater potency than acarbose. mdpi.com

| Compound | Class | IC50 (µM) |

|---|---|---|

| 8a | Benzimidazole-phenoxy-1,2,3-triazole-benzyl | 5.81 ± 0.11 |

| 10d | Benzimidazolium salt | 14 ± 0.013 |

| Acarbose (Reference) | - | 873.34 ± 1.52 |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. tandfonline.com Various CA isoforms are present in the human body and are involved in numerous physiological processes. semanticscholar.org The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and neuropathic pain. semanticscholar.org

The benzimidazole scaffold has been utilized to develop inhibitors for several human carbonic anhydrase (hCA) isoforms. semanticscholar.org A series of 2-substituted-benzimidazole-6-sulfonamides were investigated for their inhibitory activity against cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. semanticscholar.org These compounds were conceived as "frozen analogs" of other known CA inhibitors. semanticscholar.org Similarly, a library of 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides was synthesized and found to potently and selectively inhibit isoforms hCA II and hCA VII, with less activity against hCA I and inactivity towards hCA IV. researchgate.net

| hCA Isoform | Ki (nM) |

|---|---|

| hCA I | 96.4 |

| hCA II | 10.3 |

| hCA IX | 28.5 |

| hCA XII | 6.9 |

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Derivatives of this compound have been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. mdpi.com The two primary isoforms, MAO-A and MAO-B, represent important therapeutic targets for depression and neurodegenerative disorders, respectively. jmb.or.kr

Novel 2-alkylsulfanyl-1-benzyl-5-imidazolecarboxylic acid hydrazides were synthesized as analogs of the nonselective MAO inhibitor, isocarboxazide. researchgate.net When tested for their inhibitory activity against MAO-A and MAO-B, these compounds did not show any significant inhibition of MAO-B up to a concentration of 100 microM. researchgate.net A slow inhibition of MAO-A was observed at this high concentration after prolonged incubation, suggesting that the inhibition is not highly specific. researchgate.net

In other studies, various ligands that bind to imidazoline-2 (I2) receptors, which are structurally related to imidazole compounds, have been shown to modulate MAO activity. nih.gov Some of these I2 receptor ligands, such as 2-BFI, BU224, and CR4056, have demonstrated more selective inhibition of MAO-A, while others like LSL60101 and LSL61122 show a preference for inhibiting MAO-B. nih.gov The I2 receptors are located on the mitochondrial outer membrane and are considered allosteric binding sites on both MAO-A and MAO-B. nih.gov

A series of N-[(4-morpholinyl) ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides were synthesized as analogs of moclobemide (B1677376), a selective and reversible MAO-A inhibitor. brieflands.com These analogs were found to be more potent than moclobemide in antidepressant activity studies. brieflands.com

The inhibitory activity of a versatile family of quaternary propargylamines has been evaluated against human monoaminoxidase (hMAO)-A and hMAO-B enzymes, showing significant results. mdpi.com The IC50 values for hMAO-B ranged from 152.1 to 164.7 nM, while the IC50 values for hMAO-A were in the range of 765.6 to 861.6 nM. mdpi.com

Table 1: MAO Inhibitory Activity of this compound Analogs and Related Compounds

| Compound/Analog | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| 2-alkylsulfanyl-1-benzyl-5-imidazolecarboxylic acid hydrazides | MAO-A | Slow inhibition at 100 µM | researchgate.net |

| 2-alkylsulfanyl-1-benzyl-5-imidazolecarboxylic acid hydrazides | MAO-B | No significant inhibition up to 100 µM | researchgate.net |

| Quaternary propargylamines | hMAO-A | IC50: 765.6 - 861.6 nM | mdpi.com |

| Quaternary propargylamines | hMAO-B | IC50: 152.1 - 164.7 nM | mdpi.com |

| N-[(4-morpholinyl) ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides | MAO-A | More potent than moclobemide | brieflands.com |

| 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole (BPEI) | MAO-B | IC50: 0.016 µM | nih.gov |

Hyaluronidase (B3051955) Inhibition

Research has explored the potential of this compound derivatives as inhibitors of hyaluronidase, an enzyme that degrades hyaluronic acid and is implicated in various physiological and pathological processes. mdpi.comresearchgate.net In a study involving the synthesis of various 2-substituted benzimidazole derivatives, it was found that the presence of aryl groups at the 2-position generally resulted in greater inhibitory activity against hyaluronidase compared to alkyl groups. mdpi.com

Specifically, for 2-benzyl-1H-benzo[d]imidazole, the addition of a substituent at the meta or para position of the benzyl (B1604629) ring did not significantly affect its inhibitory activity. researchgate.net All synthesized compounds were evaluated for their hyaluronidase inhibitory activity at a concentration of 100 µM at both pH 7 and pH 3.5. mdpi.com The most potent compound in this particular study was 2-(4-hydroxyphenyl)-3-phenylindole, with an IC50 value of 107 µM at both pH levels. mdpi.com

Table 2: Hyaluronidase Inhibitory Activity of 2-Substituted Benzimidazole Derivatives

| Compound | Concentration | pH | Inhibition (%) | Reference |

|---|---|---|---|---|

| Di(1H-benzo[d]imidazol-2-yl)methane | 100 µM | 7 | 67 | mdpi.com |

Receptor Binding and Modulation Studies

Adrenergic Receptor Affinity and Selectivity (Alpha-1 and Alpha-2)

The affinity and selectivity of this compound analogs for adrenergic receptors, specifically the alpha-1 and alpha-2 subtypes, have been a subject of investigation. One notable compound, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, which is an analog of medetomidine, is a highly potent and selective alpha-2 adrenoceptor agonist. nih.gov Structure-activity relationship studies on this compound have revealed that modifications to the benzylic position play a critical role in its interaction with adrenergic receptors. nih.gov

Receptor binding studies in rat brain tissue indicated that the S-(+)-isomer of 4-[1-(1-naphthyl)ethyl]-1H-imidazole displayed a higher affinity for both alpha-1 and alpha-2 adrenoceptors compared to the R-(-)-isomer. nih.gov Furthermore, functional studies showed that analogs of this compound acted as antagonists at alpha-2A-adrenoceptors in human platelets, while demonstrating agonist activity at both alpha-1 and alpha-2 adrenoceptors in the guinea pig ileum. nih.gov The desmethyl and methoxy-substituted analogs maintained a significant alpha-2/alpha-1 selectivity in both functional and binding assays. nih.gov

GABA-A Receptor Positive Allosteric Modulation

The 2-phenyl-1H-benzo[d]imidazole scaffold has been identified as a promising template for the development of positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govacs.orgnih.govacs.org This is significant because the current chemical space for molecules that modulate the α1/γ2 interface of the GABA-A receptor is limited. nih.govnih.gov

Researchers have designed and synthesized a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles with the aim of identifying new scaffolds with improved metabolic stability that can act as PAMs at GABA-A receptors. nih.govnih.gov Electrophysiological studies have confirmed that these novel scaffolds effectively enhance GABA-induced ion currents, demonstrating their allosteric modulatory properties. nih.govacs.org Specifically, the 2-(4-fluorophenyl)-1H-benzo[d]imidazole and 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole have been highlighted as suitable scaffolds for developing GABA-A receptor PAMs with enhanced metabolic stability. acs.org

Imidazoline (B1206853) Receptor (I2) Ligand Binding Characteristics

This compound derivatives and related compounds have been extensively studied as ligands for imidazoline I2 receptors. researchgate.netub.edunih.gov These receptors are considered potential targets for a variety of conditions, including pain, neurodegenerative diseases, and depression. researchgate.net

Selective I2 receptor ligands, such as 2-(2-benzofuranyl)-2-imidazoline (2-BFI), have been shown to provide neuroprotective benefits. ub.edu A number of structurally novel families of I2-IR ligands have been developed and validated for their potential in ameliorating cognitive decline in neurodegeneration models. ub.edu

The imidazoline I2 receptors are known to be allosteric binding sites on monoamine oxidases. nih.gov Ligands such as 2-BFI, BU224, and CR4056 have shown a higher affinity for I2 receptors and have been found to selectively inhibit MAO-A. nih.govresearchgate.net Conversely, other I2 ligands like LSL60101 and LSL61122 exhibit selective inhibition of MAO-B. nih.gov This highlights the intricate relationship between I2 receptor binding and MAO inhibition.

Other Reported Pharmacological Activities

Beyond the specific activities detailed above, derivatives of this compound have been associated with a broad spectrum of other pharmacological effects. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically approved drugs with diverse therapeutic applications. derpharmachemica.comacs.org

Various substituted benzimidazole derivatives have demonstrated a wide range of biological activities, including:

Anticancer: Some derivatives have shown potential in the treatment of leukemia and other cancers. derpharmachemica.comnih.gov

Antiviral: Potent antiviral activity has been reported for certain benzimidazole compounds. derpharmachemica.com

Antibacterial and Antifungal: The benzimidazole structure is found in several antimicrobial agents. derpharmachemica.com

Anti-inflammatory: A number of 2-substituted benzimidazole derivatives have exhibited significant anti-inflammatory effects. nih.gov

Anthelmintic: The benzimidazole core is a key component of several anthelmintic drugs. derpharmachemica.com

Antihypertensive: Some derivatives have applications as antihypertensive agents. derpharmachemica.com

Antihistaminic: Antihistaminic properties have also been associated with this class of compounds. derpharmachemica.com

Antileishmanial: N-benzyl-1H-benzimidazol-2-amine derivatives have shown significant activity against Leishmania species. nih.gov

Antioxidant Activity

The antioxidant potential of this compound derivatives has been a subject of interest in the scientific community. These compounds are investigated for their ability to neutralize harmful free radicals, which are implicated in a variety of disease states. The antioxidant capacity is often evaluated through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays.

Several studies have explored the antioxidant properties of imidazole derivatives. For instance, a series of 2,4,5-triaryl imidazoles were synthesized and evaluated for their antioxidant activity using the DPPH method, with electron-rich imidazoles showing significant scavenging capabilities. walshmedicalmedia.com In another study, the antioxidant activity of various 2-phenyl-1H-indoles and benzimidazole derivatives was tested, revealing that compounds with electron-donating substituents were better antioxidants. ijpsonline.com Specifically, 2-phenyl-1H-indoles demonstrated superior antioxidant properties compared to benzimidazole derivatives, a phenomenon attributed to the presence of two electron-withdrawing nitrogen atoms in the benzimidazole nucleus. ijpsonline.comijpsonline.com

Research on imines containing 1H-benzimidazoles has also contributed to the understanding of their antioxidant effects. One study investigated the in vitro antioxidant properties of 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives by measuring their inhibitory effects on rat liver microsomal lipid peroxidation (LPO). nih.gov The findings indicated that most of the synthesized compounds exhibited LPO inhibitory activity, with one derivative bearing a p-bromophenyl substituent at the second position of the benzimidazole ring showing a 57% inhibition of LPO levels. nih.gov

While direct antioxidant data for the parent this compound is limited in the reviewed literature, studies on structurally related compounds provide valuable insights. For example, research on 2-benzylthio- and 2-benzylsulfonyl-1H-imidazoles has also included investigations into their antioxidant activity. semanticscholar.org The following table summarizes the antioxidant activity of selected imidazole derivatives from various studies.

| Compound Name | Assay Type | Results | Reference |

| 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole | DPPH radical scavenging | IC50: 465.5 µg/mL | walshmedicalmedia.com |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | DPPH radical scavenging | Exhibited significant activity | walshmedicalmedia.com |

| 2-(p-bromophenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivative | Lipid Peroxidation (LPO) Inhibition | 57% inhibition at 10⁻³ M | nih.gov |

| 2-phenyl-1H-indole derivatives | Total Antioxidant Capacity (TAC) | Showed better antioxidant property than benzimidazoles | ijpsonline.comijpsonline.com |

Antidepressant Effects

The potential of this compound derivatives as antidepressant agents has been explored, with research focusing on their interaction with monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. Inhibition of MAO, particularly the MAO-A isoform, can increase the levels of these neurotransmitters in the brain, which is a key mechanism for many antidepressant drugs.

A significant study in this area involved the synthesis and evaluation of a series of N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides as analogues of the antidepressant drug moclobemide. semanticscholar.orgCurrent time information in Bangalore, IN. These compounds were tested for their antidepressant activity using the forced swimming test in mice, a standard behavioral model for screening potential antidepressant drugs. semanticscholar.orgCurrent time information in Bangalore, IN.

The results of this research were promising, indicating that the synthesized this compound derivatives were more potent than moclobemide in the forced swimming test. semanticscholar.orgCurrent time information in Bangalore, IN. The minimum effective doses for the imidazole analogues were found to be significantly lower than that of moclobemide, highlighting their potential as effective antidepressant agents. semanticscholar.orgCurrent time information in Bangalore, IN.

The following table presents the antidepressant activity data for the N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamide derivatives compared to moclobemide.

| Compound | Minimum Effective Dose (mg/kg, i.p.) in Forced Swimming Test | Reference |

| Moclobemide | 20 | semanticscholar.orgCurrent time information in Bangalore, IN. |

| N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(methylthio)-1H-imidazole-5-carboxamide (7a) | 2.5 | semanticscholar.orgCurrent time information in Bangalore, IN. |

| N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(ethylthio)-1H-imidazole-5-carboxamide (7b) | 1.25 | semanticscholar.orgCurrent time information in Bangalore, IN. |

| N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(propylthio)-1H-imidazole-5-carboxamide (7c) | 2.5 | semanticscholar.orgCurrent time information in Bangalore, IN. |

Antihypertensive Properties

Derivatives of this compound have also been investigated for their potential to lower blood pressure. The mechanism of action for many antihypertensive drugs involves the relaxation of blood vessels, which reduces peripheral resistance and, consequently, blood pressure. Benzimidazole derivatives, in particular, have been a focus of research in this area, with some compounds showing significant vasorelaxant and antihypertensive effects.

One study focused on the synthesis and evaluation of 1H-benzo[d]imidazole analogues of Pimobendan, a known cardiotonic agent. centralasianstudies.org These compounds were assessed for their vasorelaxant activity on intact aortic rings and their antihypertensive effects in spontaneously hypertensive rats (SHR). centralasianstudies.org A notable compound from this series, 2-methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, demonstrated potent vasorelaxant effects and a significant, dose-dependent antihypertensive activity. centralasianstudies.org

Another area of investigation for antihypertensive benzimidazoles is their role as angiotensin II receptor antagonists. semanticscholar.org Angiotensin II is a potent vasoconstrictor, and blocking its receptor is a major strategy for treating hypertension. Several commercial antihypertensive drugs, such as Telmisartan, contain a benzimidazole ring in their structure. semanticscholar.orgresearchgate.net Research in this domain has led to the synthesis of novel benzimidazole derivatives that exhibit significant antihypertensive activity in animal models. semanticscholar.orgresearchgate.net

The table below summarizes the antihypertensive properties of selected benzimidazole derivatives.

| Compound Name | Animal Model | Key Findings | Reference |

| 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol (Compound 13) | Spontaneously Hypertensive Rats (SHR) | Showed a statistically significant dose-dependent antihypertensive effect at doses of 25, 50, and 100 mg/kg. | centralasianstudies.org |

| 2-(4-((2-butyl-4-methyl-6-(oxazolo[4,5-b]pyridine-2-yl)benzimidazole-1-yl)methyl)-1H-indol-1-yl) benzoic acid (1f) | Spontaneously Hypertensive Rats (SHR) | Maximal blood pressure reduction of 55.98 ± 4.74 mmHg at 10 mg/kg, with effects lasting beyond 24 hours. | |

| TG 3 (a benzimidazole derivative) | Acute Renal Hypertensive Rats | Reduced systolic blood pressure to 126.3 mm/Hg and diastolic blood pressure to 88.83 mm/Hg. | researchgate.net |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Mulliken Charges, Global Reactivity Descriptors)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural properties of 2-Benzyl-1h-imidazole and its derivatives. researchgate.netbiointerfaceresearch.com These methods allow for the optimization of molecular geometries and the prediction of various molecular properties. biointerfaceresearch.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govrsc.org For instance, in a study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the HOMO-LUMO energy gaps were calculated to understand their electronic properties and reactivity. biointerfaceresearch.com The HOMO is associated with the ability to donate electrons, while the LUMO represents the capacity to accept electrons. nih.gov

Mulliken Charges: Mulliken population analysis is used to calculate the partial atomic charges within a molecule, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack. niscpr.res.inuni-muenchen.de For example, in derivatives of 1-(furan-2-ylmethyl)-2,4,5-triphenyl-1H-imidazole, Mulliken charge analysis revealed that nitrogen and oxygen atoms carry more negative charges, indicating their role in chemical bonding. researchgate.net

Table 1: Representative Global Reactivity Descriptors for Imidazole (B134444) Derivatives

| Descriptor | Symbol | Significance |

|---|---|---|

| Chemical Potential | μ | Tendency of electrons to escape from the system. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Chemical Softness | S | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index | ω | Propensity of a species to accept electrons. |

This table provides a general overview of global reactivity descriptors and their significance in computational chemistry.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is extensively used to study the interactions between this compound derivatives and their biological targets, such as enzymes and receptors. researchgate.netnih.gov